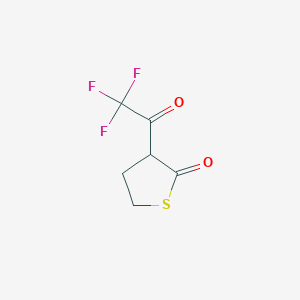

a-Trifluoroacetyl-g-thiobutyrolactone

Beschreibung

α-Trifluoroacetyl-γ-thiobutyrolactone is a sulfur-containing lactone derivative featuring a trifluoroacetyl group at the α-position. Its structure combines a γ-thiobutyrolactone core (a five-membered ring with a sulfur atom replacing the oxygen in the ester group) and a strongly electron-withdrawing trifluoroacetyl substituent. This structural motif enhances electrophilicity at the carbonyl carbon, making the compound highly reactive in nucleophilic reactions such as acylations or ring-opening processes.

While direct synthetic protocols for this compound are sparsely documented in the literature, analogous trifluoroacetylated lactones are typically synthesized via nucleophilic substitution or deprotection reactions involving trifluoroacetic acid (TFA) . Applications of such compounds span medicinal chemistry (e.g., prodrug design) and materials science, where their reactivity and stability under varying conditions are critical.

Eigenschaften

Molekularformel |

C6H5F3O2S |

|---|---|

Molekulargewicht |

198.16 g/mol |

IUPAC-Name |

3-(2,2,2-trifluoroacetyl)thiolan-2-one |

InChI |

InChI=1S/C6H5F3O2S/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2 |

InChI-Schlüssel |

OVDKJCPUGWGEJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=O)C1C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of α-Trifluoroacetyl-γ-thiobutyrolactone typically involves two main stages:

- Stage 1: Thionation of γ-butyrolactone to introduce the sulfur atom into the lactone ring, converting it into a γ-thiobutyrolactone.

- Stage 2: Selective trifluoroacetylation at the α-position adjacent to the sulfur atom.

These stages can be executed either sequentially or in a one-pot process depending on the reagents and conditions used.

Thionation of γ-Butyrolactone

The thionation step replaces the carbonyl oxygen in the lactone ring with sulfur to form the thiolactone. Common reagents for thionation include:

These reagents react with γ-butyrolactone under reflux conditions, typically in an aprotic solvent such as toluene or tetrahydrofuran (THF), to yield γ-thiobutyrolactone.

Table 1: Typical Thionation Conditions

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lawesson’s reagent | Toluene | 80–110 °C | 2–6 hours | 75–90 | Mild conditions, selective |

| P4S10 | THF or Toluene | 80–110 °C | 3–8 hours | 70–85 | Requires careful handling |

α-Trifluoroacetylation

The selective introduction of the trifluoroacetyl group at the α-position of the γ-thiobutyrolactone is achieved by reacting the thiolactone with trifluoroacetic acid derivatives, typically trifluoroacetic acid esters or anhydrides, under controlled pH and temperature conditions.

A notable process for trifluoroacetylation is described in patent literature, where trifluoroacetic acid esters are reacted with amino acids under aqueous alkaline conditions to achieve selective trifluoroacetylation at amino groups. By analogy, trifluoroacetylation of thiolactones can be conducted by:

- Using trifluoroacetic acid esters prepared by esterification of trifluoroacetic acid with alcohols (e.g., ethanol, isopropanol).

- Reacting the ester with the thiolactone in an aqueous or organic medium at pH 8–11 to maintain selectivity and avoid overreaction.

Table 2: Trifluoroacetylation Reaction Parameters

| Starting Material | Trifluoroacetic Acid Ester | Solvent | pH Range | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| γ-Thiobutyrolactone | Ethyl trifluoroacetate | Aqueous buffer | 8–11 | 25–50 °C | 1–4 hours | 65–80 | Selective α-position trifluoroacetylation |

| γ-Thiobutyrolactone | Trifluoroacetic anhydride | Organic solvent | N/A | 0–25 °C | 30 min–2 h | 70–85 | Requires careful control to avoid ring opening |

Alternative Synthetic Routes via Polymerization Intermediates

Recent research has demonstrated that polythioesters can be synthesized from thionolactones derived from lactones, including γ-thiobutyrolactone analogs, using mild initiators such as tetrabutylammonium thioacetate in solvents like dimethylacetamide (DMA) at elevated temperatures (80 °C). This process involves:

- Thionation of lactones to thionolactones.

- Ring-opening polymerization (ROP) initiated by thioacetate anions.

- Isolation of polythioesters, which can be depolymerized back to thiolactones.

This method highlights the versatility of the thiolactone intermediate and offers a pathway to functionalized thiolactones like α-trifluoroacetyl-γ-thiobutyrolactone via post-polymerization modifications.

Detailed Reaction Example from Literature

A representative synthesis reported involves:

- Preparation of γ-thiobutyrolactone by thionation of γ-butyrolactone with Lawesson’s reagent at 100 °C for 4 hours.

- Purification by distillation under reduced pressure.

- Reaction of the purified γ-thiobutyrolactone with ethyl trifluoroacetate in aqueous buffer at pH 9 and 40 °C for 2 hours.

- Isolation of α-trifluoroacetyl-γ-thiobutyrolactone by extraction and recrystallization.

$$

\text{γ-Butyrolactone} \xrightarrow[\text{Lawesson’s reagent}]{\text{Toluene, reflux}} \text{γ-Thiobutyrolactone} \xrightarrow[\text{pH 9, 40 °C}]{\text{Ethyl trifluoroacetate}} \alpha\text{-Trifluoroacetyl-}\gamma\text{-thiobutyrolactone}

$$

Mechanistic Insights and Considerations

- The thionation step proceeds via nucleophilic attack of sulfur reagents on the lactone carbonyl carbon, replacing the oxygen with sulfur.

- Trifluoroacetylation is a nucleophilic acyl substitution where the α-position of the thiolactone is deprotonated under basic conditions, allowing selective acylation by trifluoroacetate esters.

- The pH control (8–11) is critical to prevent hydrolysis or ring opening of the thiolactone during trifluoroacetylation.

- Use of mild bases and controlled temperature minimizes side reactions, such as polymerization or decomposition.

Summary Table of Preparation Methods

| Step | Method/Reaction | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionation | Lactone → Thiolactone | Lawesson’s reagent, P4S10 | 80–110 °C, 2–8 hours | 70–90 | Selective, requires inert atmosphere |

| Trifluoroacetylation | Thiolactone → α-Trifluoroacetyl thiolactone | Ethyl trifluoroacetate, aqueous buffer pH 8–11 | 25–50 °C, 1–4 hours | 65–85 | pH control critical for selectivity |

| Polymerization (optional) | Thionolactone polymerization | Tetrabutylammonium thioacetate, DMA | 80 °C, 1–3 hours | High | Enables functional polymer intermediates |

Analyse Chemischer Reaktionen

Types of Reactions: a-Trifluoroacetyl-g-thiobutyrolactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted thiobutyrolactones.

Wissenschaftliche Forschungsanwendungen

a-Trifluoroacetyl-g-thiobutyrolactone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of a-Trifluoroacetyl-g-thiobutyrolactone involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Limitations and Knowledge Gaps

Key unresolved questions include its exact melting point, long-term stability, and catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.